molecular formula C5H8N4O2 B3347182 1H-Pyrazole-1-ethanol, 5-amino-4-nitroso- CAS No. 128564-63-6

1H-Pyrazole-1-ethanol, 5-amino-4-nitroso-

Cat. No. B3347182
Key on ui cas rn: 128564-63-6
M. Wt: 156.14 g/mol
InChI Key: IAJHVTSGFRHQMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07227032B2

Procedure details

To a flask having an inner volume of 25 ml and equipped with a stirring device and a thermometer were charged 2.10 g (10 mmol) of 5-amino-1-(2-hydroxyethyl)-4-nitrosopyrazole hydrochloride with a purity of 91.6% by weight synthesized in the same manner as in Example 4, 3.5 ml of water and 0.5 ml of isopropyl alcohol. Then, 1 ml (16 mmol) of 28% aqueous ammonia was gradually added dropwise to the mixture, and the resulting mixture was reacted for 30 minutes while maintaining the liquid temperature to 5° C. or lower. After completion of the reaction, precipitated crystals were collected by filtration. Then, the crystals were washed with 1 ml of cold water and 1 ml of cold isopropyl alcohol, and then dried at 40° C. under reduced pressure to obtain 1.13 g of 5-amino-1-(2-hydroxyethyl)-4-nitrosopyrazole (Isolation yield: 72.0%) as reddish orange crystal with a purity of 99.7% by weight (absolute calibration curve method by high performance liquid chromatography).
Name
5-amino-1-(2-hydroxyethyl)-4-nitrosopyrazole hydrochloride
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[N:7]([CH2:8][CH2:9][OH:10])[N:6]=[CH:5][C:4]=1[N:11]=[O:12].O.N>C(O)(C)C>[NH2:2][C:3]1[N:7]([CH2:8][CH2:9][OH:10])[N:6]=[CH:5][C:4]=1[N:11]=[O:12] |f:0.1|

Inputs

Step One
Name
5-amino-1-(2-hydroxyethyl)-4-nitrosopyrazole hydrochloride
Quantity
2.1 g
Type
reactant
Smiles
Cl.NC1=C(C=NN1CCO)N=O
Step Two
Name
Quantity
3.5 mL
Type
reactant
Smiles
O
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(C)(C)O
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a flask having
CUSTOM
Type
CUSTOM
Details
an inner volume of 25 ml and equipped with a stirring device
CUSTOM
Type
CUSTOM
Details
the resulting mixture was reacted for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
precipitated crystals
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
Then, the crystals were washed with 1 ml of cold water and 1 ml of cold isopropyl alcohol
CUSTOM
Type
CUSTOM
Details
dried at 40° C. under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=NN1CCO)N=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.13 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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